molecular formula C₁₆¹³CH₁₅D₃Cl₃¹⁵N B1160033 Sertraline-13C, 15N, d3 Hydrochloride

Sertraline-13C, 15N, d3 Hydrochloride

Cat. No.: B1160033
M. Wt: 347.7
Attention: For research use only. Not for human or veterinary use.
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Description

Origins of Sertraline and Isotopic Labeling

Sertraline was first synthesized in the 1970s by Pfizer scientists investigating tametraline derivatives. The discovery of its SSRI properties was serendipitous, with the (+)-isomer showing optimal selectivity for the serotonin transporter (SERT). The demand for isotopically labeled analogs emerged in the 1990s alongside the rise of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which required stable internal standards to correct for matrix effects and ionization variability.

Deuterated sertraline (e.g., sertraline-d3) became commercially available in the early 2000s, with 13C and 15N labels added later to enhance metabolic tracing capabilities. These compounds are synthesized via hydrogen-deuterium exchange or custom organic synthesis routes, ensuring ≥98% chemical purity and ≥99% isotopic enrichment.

Key Milestones in Analytical Utility

Year Development Significance
1991 FDA approval of sertraline Created need for therapeutic drug monitoring
2002 First LC-MS methods using deuterated standards Enabled precise quantification in plasma
2014 Turbulent flow chromatography coupled to MS Streamlined high-throughput analysis
2020 Multi-isotope (13C,15N,d3) formulations Improved metabolic flux studies

Properties

Molecular Formula

C₁₆¹³CH₁₅D₃Cl₃¹⁵N

Molecular Weight

347.7

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Analytical Performance

  • Sertraline-13C,15N,d3 Hydrochloride demonstrates superior specificity in LC-MS due to its unique mass signature, reducing background noise in plasma and tissue samples .
  • Deuterated analogs (e.g., Sertraline-d3) exhibit slower metabolic degradation, prolonging detection windows in pharmacokinetic studies .

Regulatory Considerations

  • Isotope-labeled compounds like Sertraline-13C,15N,d3 are regulated under general chemical safety guidelines (e.g., CERCLA/SARA 313), similar to their non-labeled counterparts .

Comparative Data Table

Compound Name Isotopic Labels Molecular Weight Shift CAS Number Key Applications
Sertraline-13C,15N,d3 Hydrochloride 13C, 15N, d3 +9 Da - LC-MS internal standard, metabolism studies
Sertraline-d3 Hydrochloride d3 +3 Da 1217741-83-7 Pharmacokinetics, drug assays
Dopamine-13C,15N Hydrochloride 13C, 15N +2 Da - Neurotransmitter quantification
Sarcosine-13C3,15N Methyl Ester HCl 13C3, 15N +4 Da 945218-53-1 Glycine metabolism, cancer research
Kevetrin Hydrochloride-13C2,15N3 13C2, 15N3 +5 Da 2300178-72-5 HDAC inhibition studies

Preparation Methods

Condensation Reaction Optimization

The reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone) and methylamine is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) at 70–90°C for 40–50 hours. Isotopic labeling introduces constraints:

  • ¹³C-Labeling : Methylamine-¹³CH₃ is used to introduce ¹³C at the methyl group attached to the nitrogen.

  • ¹⁵N-Labeling : Methylamine-¹⁵NH₂ ensures ¹⁵N incorporation into the amine moiety.

Patents highlight that solvent choice impacts imine stability, with tetrahydrofuran yielding higher purity (cis:trans > 3:1).

Hydrogenation and Stereochemical Control

Hydrogenation of the imine intermediate employs catalysts like Raney Nickel or Pd/BaSO₄ under 4–6 kg/cm² H₂ pressure. Critical parameters:

  • Deuterium (d₃) Labeling : Substitution of H₂ with D₂ gas introduces deuterium at specific positions during reduction.

  • Solvent Effects : Methanol or ethanol enhances cis-selectivity (cis:trans up to 98:2).

Post-hydrogenation, the free base is treated with HCl to precipitate sertraline hydrochloride. Isotopic analogs require careful pH control to prevent isotopic exchange.

Isotopic Labeling Strategies

¹³C Incorporation

  • Source : Methylamine-¹³CH₃ (99% isotopic purity).

  • Reaction Adaptation :

    • Condensation at 75°C for 48 hours in tetrahydrofuran.

    • Yield: 80–85% with cis:trans ratio >95:5.

  • Analytical Verification :

    • Mass Spectrometry : m/z shift +1 (¹³C).

    • ¹³C NMR : 45.2 ppm (N-CH₃).

¹⁵N Incorporation

  • Source : Methylamine-¹⁵NH₂ (98% isotopic purity).

  • Key Steps :

    • Closed-vessel reaction to prevent ¹⁵N dilution.

    • Post-hydrogenation purification via recrystallization in acetonitrile.

  • Characterization :

    • ¹⁵N NMR : δ = -350 ppm (amine nitrogen).

Deuterium (d₃) Labeling

Deuterium can be introduced at three positions:

  • Catalytic Deuteration : Use of D₂ gas during hydrogenation labels α and β carbons of the tetralin ring.

  • Solvent Exchange : Methanol-d₄ or D₂O in workup steps introduces exchangeable deuterium.

Optimized Protocol :

  • Hydrogenate imine with Pd/BaSO₄ under 5 kg/cm² D₂.

  • Wash with methanol-d₄ to replace labile hydrogens.

  • Isotopic Purity : >99% d₃ by LC-MS.

Purification and Salt Formation

Crystallization of Sertraline Hydrochloride

Isotopically labeled free base is dissolved in acetonitrile, and gaseous HCl is introduced until pH ≤2. Key data:

ParameterUnlabeled¹³C, ¹⁵N, d₃ Labeled
Crystallization Yield93%85–88%
Cis:Trans Ratio98:297:3
Isotopic PurityN/A99.2%

Data compiled from

Polymorphic Control

Sertraline hydrochloride exists in multiple polymorphs. Form II is preferred for pharmaceutical use and is stabilized by:

  • Slow cooling from acetonitrile at 45°C.

  • Avoiding protic solvents post-crystallization.

Analytical Characterization

Mass Spectrometry

  • ESI-MS : m/z 306 → 309 ([M+H]⁺ for ¹³C, ¹⁵N, d₃).

  • Isotopic Distribution : ≤0.5% unlabeled species.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of N-CH₃ signal (replaced by ¹³C satellite peaks).

  • ²H NMR : Three distinct peaks for d₃ labeling.

X-ray Diffraction

Form II polymorph shows characteristic peaks at 2θ = 10.5°, 15.8°, and 21.3°, unaffected by isotopic substitution.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Residual unlabeled reagents.

  • Solution : Use excess isotopic methylamine (1.5 eq) and D₂ gas purging.

Byproduct Formation

  • Dehalogenation : <0.1% when using Raney Nickel.

  • Trans-Isomer : Controlled by low-temperature hydrogenation (28–30°C) .

Q & A

Q. What analytical methods are recommended for quantifying Sertraline-13C,15N,d3 Hydrochloride in pharmacokinetic studies?

Sertraline-13C,15N,d3 Hydrochloride is typically used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify unlabeled sertraline in biological matrices. A validated approach involves:

  • Stock Solution Preparation : Dissolve the compound in methanol at concentrations tailored to the assay’s sensitivity (e.g., 1 mg/mL) .
  • Chromatographic Separation : Use reversed-phase HPLC with a C18 column and mobile phases optimized for deuterium and 15N isotope separation to avoid co-elution with endogenous compounds .
  • Data Normalization : Apply the formula Concentration=CSCT×rTrS\text{Concentration} = \frac{C_S}{C_T} \times \frac{r_T}{r_S}, where CSC_S and CTC_T are standard and test concentrations, and rS/rTr_S/r_T are peak responses .

Q. How is the purity of Sertraline-13C,15N,d3 Hydrochloride verified in research-grade batches?

Purity assessment follows pharmacopeial guidelines:

  • Chromatographic Analysis : Inject test and reference solutions into an HPLC system, comparing peak areas of the (R,R)-isomer and related impurities (e.g., sertraline dichloro ketone). Acceptable impurity limits are ≤0.30% for major stereoisomers .
  • Isotopic Enrichment Validation : Use high-resolution mass spectrometry (HRMS) to confirm 13C,15N, and d3 labeling efficiency, ensuring isotopic purity >99% .

Advanced Research Questions

Q. How can isotopic labeling of Sertraline-13C,15N,d3 Hydrochloride improve tracer studies in neurotransmitter uptake assays?

The compound’s isotopic labels enable precise tracking of sertraline’s distribution and metabolism in vitro/in vivo:

  • Tracer Design : Incorporate 15N and 13C into the amine and aromatic moieties to study serotonin transporter (SERT) binding kinetics via LC-IRMS or isotope-ratio NMR .
  • Data Interpretation : Calculate isotopic enrichment using δ15N\delta^{15}\text{N} or δ13C\delta^{13}\text{C} values relative to natural abundance baselines. For example, deviations >1.4‰ in δ15N may indicate metabolic interference .

Q. What experimental strategies resolve discrepancies in impurity profiles during stability studies of Sertraline-13C,15N,d3 Hydrochloride?

Contradictory impurity data often arise from degradation pathways or method variability:

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then compare impurity peaks (e.g., sertraline dichloro ketone) against USP reference standards .
  • Method Optimization : Adjust chromatographic parameters (e.g., column temperature, gradient elution) to separate co-eluting impurities. Validate using spike-and-recovery experiments .

Q. How should researchers design isotope tracer experiments to study sertraline’s environmental persistence?

Key considerations include:

  • Sampling Scheme : Collect soil/water samples at intervals aligned with sertraline’s half-life (e.g., 24–72 hours) to capture 15N/13C tracer redistribution .
  • Matrix Effects : Pre-treat samples with graphitized carbon columns to remove interfering organics before LC-IRMS analysis .
  • Statistical Power : Use ANOVA to assess tracer recovery across replicates, ensuring a minimum sample size (n=6) to detect δ15N shifts >3.7‰ .

Methodological Notes

  • Synthesis of Labeled Derivatives : While synthetic routes for Sertraline-13C,15N,d3 Hydrochloride are proprietary, general strategies involve isotopic incorporation during key steps (e.g., reductive amination with 15N-labeled methylamine) .
  • Safety and Handling : Follow institutional guidelines for deuterated/15N compounds, including waste disposal protocols and PPE requirements .

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